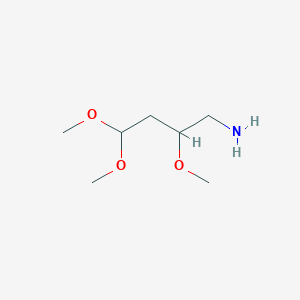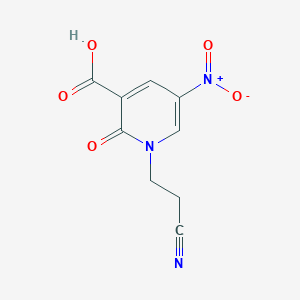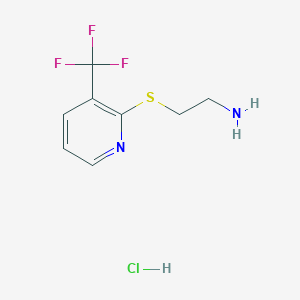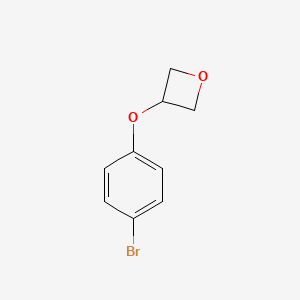![molecular formula C6H2Cl2IN3 B1398728 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1012785-51-1](/img/structure/B1398728.png)
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
概要
説明
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C6H2Cl2IN3. It has a molecular weight of 313.91 . It is typically in solid form .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine can be achieved through various methods. One such method involves the iodine reaction of 4-chloro-7H-pyrrole[2,3-D]pyrimidine with NIS .Molecular Structure Analysis
The InChI code for 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is 1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) .Physical And Chemical Properties Analysis
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is a solid at room temperature . It has a molecular weight of 313.91 . The compound is typically stored in a refrigerator .科学的研究の応用
Synthesis and Reactivity
Seela et al. (1984) reported the synthesis and selective halogen exchange of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. This process involved selective N-7 glycosylation, yielding a significant compound for the synthesis of ara-7-Desazapurin-Nucleosides. They highlighted the nucleophilic substitution difficulty in benzyl-protected precursors compared to free nucleosides (Seela & Driler, 1984).
Hinshaw et al. (1969) described the synthesis of pyrrolopyrimidine nucleosides related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. They emphasized the importance of the reaction conditions in obtaining various substituted pyrrolopyrimidines, which have potential biochemical significance (Hinshaw et al., 1969).
A study by Seela et al. (1999) investigated the structure of a derivative of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, emphasizing the molecular arrangement and bond torsion angles, which are crucial for understanding its chemical behavior (Seela et al., 1999).
Optical and Chemical Properties
- Bucevičius et al. (2015) explored the synthesis of 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines. Their research focused on tuning the optical properties of these compounds through the incorporation of polar and bulky substituents, highlighting their potential in various applications due to enhanced fluorescence quantum yield (Bucevičius et al., 2015).
Antiviral Research
- Research by Saxena et al. (1988) involved synthesizing and evaluating the antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Although these compounds showed limited effectiveness, their study provided insights into the structural requirements for antiviral activity in this class of compounds (Saxena et al., 1988).
Pharmaceutical Applications
- Fischer and Misun (2001) presented a large-scale synthesis of a pyrrolo[2,3-d]pyrimidine derivative, emphasizing its significance as a pharmaceutically active compound. Their approach demonstrated the first application of a Dakin−West reaction on a plant scale, underlining the compound's potential in pharmaceutical manufacturing (Fischer & Misun, 2001).
Biochemical Significance
- Zinchenko et al. (2018) explored the interaction of a dichloropyrimidine derivative with glycine esters, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine. This study contributed to understanding the compound's reaction behavior and potential for synthesizing biologically active compounds (Zinchenko et al., 2018).
Safety And Hazards
特性
IUPAC Name |
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRSSBIXHXMTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725585 | |
| Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
1012785-51-1 | |
| Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-5-IODO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

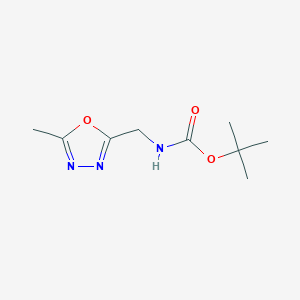
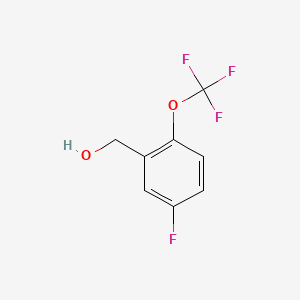
![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)
![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)
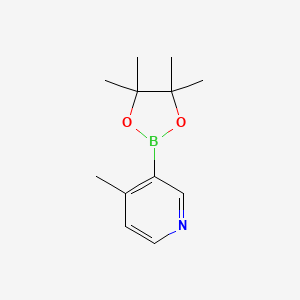
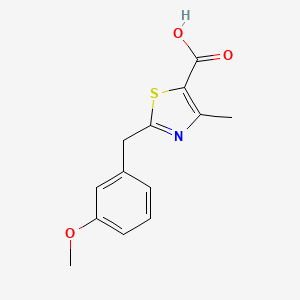
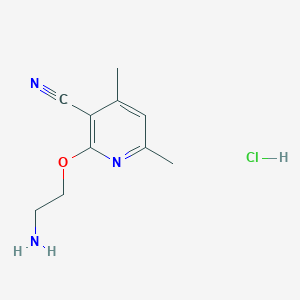
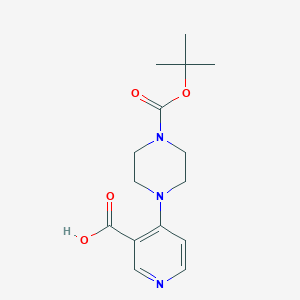
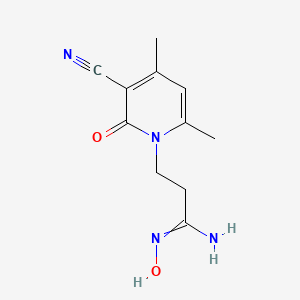
![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)
